molecular formula C12H16O2 B3100876 3-(3-Isopropylphenyl)propanoic acid CAS No. 1378846-44-6

3-(3-Isopropylphenyl)propanoic acid

Cat. No.: B3100876
CAS No.: 1378846-44-6
M. Wt: 192.25 g/mol
InChI Key: AJUXRPSDQVNHHI-UHFFFAOYSA-N
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Description

3-(3-Isopropylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propanoic acid backbone linked to a 3-isopropylphenyl group. These compounds often exhibit diverse biological activities, including cytotoxicity, anti-inflammatory properties, and roles in polymer synthesis .

Theoretical properties of this compound can be inferred:

  • Molecular formula: C₁₂H₁₆O₂
  • Molecular weight: 208.25 g/mol (calculated)
  • Key features: A hydrophobic isopropyl substituent at the phenyl ring’s meta-position, which may influence solubility, reactivity, and intermolecular interactions compared to polar substituents like hydroxyl or nitro groups.

Properties

IUPAC Name

3-(3-propan-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUXRPSDQVNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isopropylbenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation and acidification to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(3-Isopropylphenyl)propanoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

    Medicine: Investigated for its analgesic and antipyretic effects, making it a candidate for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes structural analogs of 3-phenylpropanoic acids and their key properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl C₉H₁₀O₃ 166.17 High solubility (due to -OH), UV λmax: 217, 276 nm ; used in polymer synthesis
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-hydroxy-3-nitrophenyl C₉H₉NO₅ 211.17 Polar nitro and hydroxyl groups; lab chemical with undefined hazards
3-(3-Methoxyphenyl)propanoic acid 3-methoxyphenyl C₁₀H₁₂O₃ 180.20 Moderate hydrophobicity; methoxy group enhances metabolic stability
3-[(3-Isopropylphenyl)amino]propanoic acid 3-isopropylphenyl (amino-linked) C₁₂H₁₇NO₂ 223.27 Amino substitution alters acidity; potential pharmacological applications
3-(3-Isopropylphenyl)propanoic acid (target) 3-isopropylphenyl C₁₂H₁₆O₂ 208.25 Predicted low solubility; hydrophobic interactions dominate N/A

Key Observations :

  • Hydrophobicity : The isopropyl group in the target compound reduces polarity compared to hydroxyl or nitro derivatives, likely decreasing water solubility but improving lipid membrane permeability.
  • Acidity: Electron-donating groups (e.g., -OCH₃) decrease carboxylic acid acidity, whereas electron-withdrawing groups (e.g., -NO₂) increase it.
  • Crystallinity: Substituted 3-phenylpropanoic acids often form co-crystals or salts, but bulky substituents like isopropyl may disrupt packing efficiency .
Cytotoxicity and Therapeutic Potential
  • 3-(4-Hydroxyphenyl) Derivatives: Compounds like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibit moderate cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .
  • Amino-Substituted Analogs: 3-[(3-Isopropylphenyl)amino]propanoic acid and related derivatives are explored for anticancer activity, though specific data are unavailable in the evidence .
  • Target Compound : The isopropyl group’s hydrophobicity may enhance cell membrane penetration, but its bioactivity remains unstudied.

Biological Activity

3-(3-Isopropylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a propanoic acid backbone with an isopropyl-substituted phenyl group. This unique configuration contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes, leading to therapeutic effects.
  • Receptor Interaction : It is suggested that this compound interacts with various cellular receptors, modulating signaling pathways that are crucial for maintaining cellular homeostasis.
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

The compound's structural similarity to neurotransmitter analogs suggests it may have neuroprotective effects. Studies indicate that it could influence neurotransmission and cellular signaling pathways, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against common pathogens and found significant inhibition zones, indicating its potential as an antimicrobial agent.
    • Table 1 summarizes the results:
PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12
Pseudomonas aeruginosa10
  • Neuroprotective Study :
    • A study investigated the effects of the compound on neuronal cell lines exposed to oxidative stress. Results showed a reduction in cell death and oxidative damage markers.
    • Key findings include:
      • Decreased levels of reactive oxygen species (ROS).
      • Increased expression of antioxidant enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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